N-Antipyrinyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Antipyrinyl-1-adamantanecarboxamide is a chemical compound with the molecular formula C22H27N3O2. This compound is known for its unique structure, which combines the adamantane framework with an antipyrine moiety. The adamantane structure is a highly symmetrical, polycyclic cage-like molecule, while the antipyrine moiety is a pyrazolone derivative. This combination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of N-Antipyrinyl-1-adamantanecarboxamide typically involves the reaction of 1-adamantylamine with antipyrine derivatives. One common method includes the use of 1-adamantyl nitrate in the presence of sulfuric acid to form the adamantylated amide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
N-Antipyrinyl-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The adamantane framework allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens and alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with enhanced chemical properties .
Scientific Research Applications
N-Antipyrinyl-1-adamantanecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-Antipyrinyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane framework provides a rigid structure that can fit into enzyme active sites, inhibiting their activity. The antipyrine moiety can interact with various biological pathways, modulating their function. This dual action makes the compound effective in disrupting biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
N-Antipyrinyl-1-adamantanecarboxamide can be compared with other adamantane derivatives, such as:
1-Adamantylamine: A simpler adamantane derivative used in the synthesis of various compounds.
Amantadine: An antiviral and anti-Parkinsonian drug that also contains the adamantane framework.
Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.
The uniqueness of this compound lies in its combination of the adamantane and antipyrine moieties, which imparts distinct chemical and biological properties not found in simpler adamantane derivatives .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDWWFNPPAIMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171757 |
Source
|
Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18522-38-8 |
Source
|
Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.